Ethyl difluoro(4-hydroxyphenyl)acetate
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Overview
Description
Ethyl difluoro(4-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a hydroxy group at the para position and two fluorine atoms at the alpha position of the ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl difluoro(4-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxyphenylacetic acid with ethyl difluoroacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl difluoro(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of ethyl difluoro(4-hydroxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl difluoro(4-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl difluoro(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can modulate enzyme activity and influence various biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxyphenylacetate: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Ethyl difluoroacetate: Lacks the hydroxyphenyl group, making it less versatile in biochemical applications.
4-Hydroxyphenylacetic acid: Lacks the ester and fluorine groups, affecting its reactivity and solubility.
Uniqueness
Ethyl difluoro(4-hydroxyphenyl)acetate is unique due to the presence of both the hydroxyphenyl and difluoroethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H10F2O3/c1-2-15-9(14)10(11,12)7-3-5-8(13)6-4-7/h3-6,13H,2H2,1H3 |
InChI Key |
SCNCWIZDHYOHSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)O)(F)F |
Origin of Product |
United States |
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